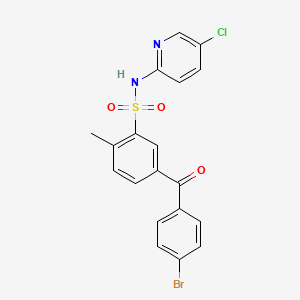![molecular formula C21H17ClN2O6S B3729320 2-[(2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3729320.png)
2-[(2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid
Vue d'ensemble
Description
2-[(2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid, also known as N-(4-methoxyphenyl)-2-[(2-chloro-5-sulfamoylbenzoyl)amino]benzoic acid (MCS), is a sulfonamide-based compound that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of MCS involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many cancer cells. By inhibiting CAIX, MCS can reduce the acidity of the tumor microenvironment, which can inhibit tumor growth and metastasis. Additionally, MCS has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects
MCS has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, MCS has been found to exhibit anti-oxidant and anti-diabetic effects. Research has shown that MCS can reduce oxidative stress and improve glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MCS in lab experiments is that it is a well-characterized compound that has been extensively studied. Additionally, MCS is relatively easy to synthesize and purify. However, one limitation of using MCS is that it can be cytotoxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MCS. One area of interest is the development of MCS derivatives that exhibit improved pharmacokinetic properties. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of MCS. Finally, research is needed to determine the safety and efficacy of MCS in human clinical trials.
Applications De Recherche Scientifique
MCS has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Research has shown that MCS can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MCS has been found to reduce inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
2-[[2-chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O6S/c1-30-14-8-6-13(7-9-14)24-31(28,29)15-10-11-18(22)17(12-15)20(25)23-19-5-3-2-4-16(19)21(26)27/h2-12,24H,1H3,(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYRVJAUOJNUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-2-{[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B3729238.png)
![N-(2,3-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B3729242.png)
![2-{[5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B3729250.png)
![methyl 2-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B3729258.png)
![methyl 2-[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B3729261.png)
![2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B3729278.png)
![5-(4-fluorophenyl)-7-(pentafluoroethyl)-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3729291.png)
![[7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](2-thienyl)methanone](/img/structure/B3729309.png)
![[7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-ethyl-2-thienyl)methanone](/img/structure/B3729316.png)
![6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-3-methoxy-2-methylphenol](/img/structure/B3729334.png)

![2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4(1H)-quinazolinone](/img/structure/B3729345.png)
![2-chloro-5-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B3729354.png)
![N-(4-bromophenyl)-2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3729356.png)